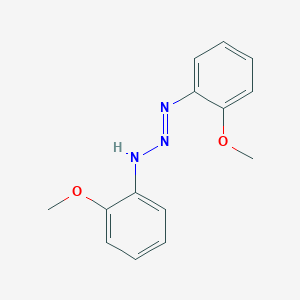
1-Triazene, 1,3-bis(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 125605 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 125605 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. For example, one common synthetic route involves the use of organic solvents and reagents under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of NSC 125605 is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. The process may involve the use of automated systems to monitor and control reaction parameters, ensuring that the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 125605 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of NSC 125605 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of NSC 125605 depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
NSC 125605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, NSC 125605 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound finds applications in the industry, where it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 125605 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 125605 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to NSC 125605 include other small molecules that interact with similar biological targets. Examples include NSC 125973 and NSC 125974, which share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets NSC 125605 apart from similar compounds is its unique combination of chemical properties and biological activities This makes it a valuable tool for scientific research and a promising candidate for therapeutic development
Propiedades
Número CAS |
33227-84-8 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-methoxy-N-[(2-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-5-3-7-11(13)15-17-16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,15,16) |
Clave InChI |
PUHMFUUKPGNMJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NN=NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















